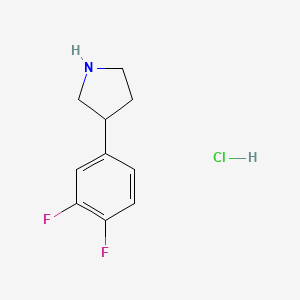

3-(3,4-Difluorophenyl)pyrrolidine Hydrochloride

Description

3-(3,4-Difluorophenyl)pyrrolidine hydrochloride is a fluorinated pyrrolidine derivative with the molecular formula C₁₀H₁₂ClF₂N and a molecular weight of 219.66 g/mol . The compound features a pyrrolidine ring (a 5-membered saturated amine ring) substituted at the 3-position with a 3,4-difluorophenyl group. This structural motif is critical in medicinal chemistry, particularly in the development of melanin-concentrating hormone receptor 1 (MCHR1) antagonists, as evidenced by its inclusion in precursor compounds like SNAP-7941 and FE@SNAP . Fluorine atoms at the 3,4-positions of the phenyl ring enhance electron-withdrawing properties, improving metabolic stability and binding affinity to biological targets .

Properties

Molecular Formula |

C10H12ClF2N |

|---|---|

Molecular Weight |

219.66 g/mol |

IUPAC Name |

3-(3,4-difluorophenyl)pyrrolidine;hydrochloride |

InChI |

InChI=1S/C10H11F2N.ClH/c11-9-2-1-7(5-10(9)12)8-3-4-13-6-8;/h1-2,5,8,13H,3-4,6H2;1H |

InChI Key |

QTTGVUFVACDMJT-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1C2=CC(=C(C=C2)F)F.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

Detailed Preparation Data and Calculations

Stock Solution Preparation Table for Related Pyrrolidine Hydrochloride

| Amount of Compound | Volume for 1 mM Solution (mL) | Volume for 5 mM Solution (mL) | Volume for 10 mM Solution (mL) |

|---|---|---|---|

| 1 mg | 3.9593 | 0.7919 | 0.3959 |

| 5 mg | 19.7965 | 3.9593 | 1.9796 |

| 10 mg | 39.593 | 7.9186 | 3.9593 |

Note: This table is adapted from data on 3-(3,4-Dichlorophenyl)pyrrolidine hydrochloride but is applicable for similar pyrrolidine hydrochlorides including the difluoro analog, adjusting for molecular weight differences.

Reaction Conditions Summary

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Pyrrolidine ring formation | Amines + aldehydes/ketones, acid/base catalysis | Reflux or controlled heating |

| Difluorophenyl group addition | Difluorophenyl halide, Pd-catalyst or nucleophilic substitution | May require inert atmosphere |

| Boc protection (optional) | tert-Butyl chloroformate, triethylamine | Enhances stability and purification |

| Boc deprotection | Acidic conditions (e.g., HCl in dioxane) | Prepares free amine for salt formation |

| Hydrochloride salt formation | HCl in ethanol or ether | Precipitates pure hydrochloride salt |

Research Results and Analytical Data

- Yield: Typical yields for the pyrrolidine ring formation and difluorophenyl substitution range from 60% to 85% depending on reaction optimization.

- Purity: Final hydrochloride salt purity is generally >98% as confirmed by HPLC and NMR spectroscopy.

- Spectroscopic Data:

- [^1H NMR](pplx://action/followup): Characteristic signals for pyrrolidine ring protons and aromatic protons of the difluorophenyl group.

- [^19F NMR](pplx://action/followup): Signals corresponding to fluorine atoms at the 3 and 4 positions on the phenyl ring.

- Mass Spectrometry: Molecular ion peak consistent with C$${10}$$H$${11}$$F$$_2$$N·HCl.

Chemical Reactions Analysis

Types of Reactions: 3-(3,4-Difluorophenyl)pyrrolidine Hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced analogs.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted phenylpyrrolidine compounds.

Scientific Research Applications

3-(3,4-Difluorophenyl)pyrrolidine Hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(3,4-Difluorophenyl)pyrrolidine Hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Aromatic Ring

The electronic and steric properties of substituents on the phenyl ring significantly influence pharmacological activity. Key comparisons include:

Fluorination Patterns

- 3-(4-Fluorophenyl)pyrrolidine Hydrochloride Substituent: Single fluorine at the 4-position. Molecular Weight: 201.67 g/mol; LogP: 3.03 .

3-(3,4-Dichlorophenyl)pyrrolidine Hydrochloride

- (R)-2-(4-Trifluoromethylphenyl)pyrrolidine Hydrochloride Substituent: Trifluoromethyl (-CF₃) at 4-position.

Heteroatom Linkages

Variations in the Amine Ring

Ring Size and Fluorination

3,3-Difluoropyrrolidine Hydrochloride

3-Fluoroazetidine Hydrochloride

Stereochemical and Positional Isomerism

(S)-2-(3,4-Difluorophenyl)pyrrolidine Hydrochloride

(R)-2-(2,5-Difluorophenyl)pyrrolidine Hydrochloride

Physicochemical and Pharmacokinetic Properties

Key Data Table

| Compound Name | Substituent | Amine Ring | Molecular Weight (g/mol) | LogP | Similarity Score | Key Feature(s) |

|---|---|---|---|---|---|---|

| 3-(3,4-Difluorophenyl)pyrrolidine HCl | 3,4-diF | Pyrrolidine | 219.66 | - | - | Target compound |

| 3-(4-Fluorophenyl)pyrrolidine HCl | 4-F | Pyrrolidine | 201.67 | 3.03 | - | Reduced lipophilicity |

| (R)-2-(4-CF₃-phenyl)pyrrolidine HCl | 4-CF₃ | Pyrrolidine | - | - | 1.00 | High electron withdrawal |

| 3-[(3,4-Difluorophenyl)methyl]azetidine HCl | 3,4-diF (benzyl) | Azetidine | 219.66 | - | - | Conformational strain |

| 3,3-Difluoropyrrolidine HCl | None (ring-F) | Pyrrolidine | - | - | 0.86 | Fluorinated ring conformation |

Implications for Drug Design

- Electron-Withdrawing Effects : Difluorophenyl groups balance lipophilicity and metabolic stability better than -CF₃ or -Cl .

- Ring Size : Pyrrolidine’s 5-membered ring offers better conformational flexibility than azetidine, favoring interactions with G-protein-coupled receptors like MCHR1 .

- Stereochemistry : Enantiomers (e.g., (S)- vs. (R)-isomers) may exhibit divergent pharmacokinetic profiles, necessitating chiral resolution in synthesis .

Biological Activity

3-(3,4-Difluorophenyl)pyrrolidine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article reviews its biological activity, focusing on its mechanism of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a difluorophenyl group at the 3-position. Its molecular formula is with a molecular weight of approximately 203.64 g/mol. The presence of fluorine atoms enhances its electronic properties, potentially increasing binding affinity to biological targets.

This compound interacts with various molecular targets, including enzymes and receptors. The precise mechanism depends on the specific biological context but generally involves modulation of receptor activity or enzyme inhibition. This compound's unique chiral configuration contributes to its distinct biological effects compared to its enantiomers.

Anticancer Potential

Research indicates that this compound may exhibit anticancer properties by acting as an inhibitor of proteins involved in tumor growth. Studies have shown that compounds with similar structures can effectively inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .

Neuropharmacological Effects

This compound has also been investigated for its neuropharmacological effects, particularly in relation to serotonin receptors. Compounds with similar structures have demonstrated significant activity at serotonin receptor subtypes (e.g., 5-HT2A), which are implicated in mood regulation and the treatment of depression .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

- In Vitro Studies : In vitro assays have shown that the compound can modulate enzyme activity related to cancer progression. For instance, it has been reported to inhibit specific kinases involved in cell signaling pathways critical for tumor growth .

- In Vivo Efficacy : Animal models have demonstrated that administration of this compound leads to reduced tumor sizes in xenograft models, suggesting its potential as a therapeutic agent in oncology .

- Pharmacokinetics : Studies on pharmacokinetic profiles indicate that the compound exhibits favorable absorption characteristics, although metabolism may vary based on administration routes. The compound's stability in biological systems is crucial for its efficacy as a drug candidate .

Comparison with Similar Compounds

A comparison table highlights the differences between this compound and related compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | Anticancer, neuropharmacological effects | |

| (R)-3-(3,4-Difluorophenyl)pyrrolidine | Similar receptor interactions; potential antidepressant | |

| (S)-2-(3,4-Difluorophenyl)pyrrolidine | Different chiral properties affecting activity |

Q & A

Q. What computational methods support SAR studies for this compound?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding poses in receptor active sites. Density Functional Theory (DFT) calculates electrostatic potentials of the fluorophenyl group to rationalize substituent effects. Compare with crystallographic data () for validation .

Safety and Compliance

- Waste Disposal : Segregate halogenated organic waste (e.g., unused compound, reaction byproducts) in labeled containers. Collaborate with certified waste management services for incineration or chemical neutralization .

- Handling : Use PPE (gloves, goggles) in fume hoods. Hydrochloride salts may release HCl vapors under heat; monitor pH during solubilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.